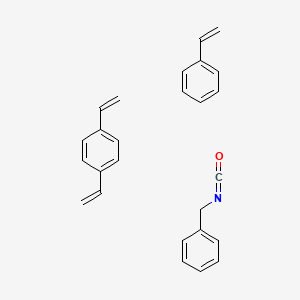

1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene

Description

1,4-bis(ethenyl)benzene (C₁₀H₁₀) is a para-substituted benzene derivative with two ethenyl groups. It serves as a rigid, π-conjugated building block in polymers, photochromic materials, and metal-organic frameworks (MOFs) due to its ability to enhance mechanical, thermal, and optical properties . Derivatives like 1,4-bis[2-(4-pyridyl)ethenyl]benzene (bpeb) are pivotal in supramolecular chemistry for constructing luminescent MOFs and photoresponsive materials .

However, compounds with isocyanate-like reactivity (e.g., cyanostyryl derivatives) are noted for roles in fluorescent brighteners and sensor applications .

Styrene (C₈H₈), a vinyl-substituted benzene, is a foundational monomer in polymer science. While the evidence lacks direct studies on styrene, its structural analogs (e.g., ethenyl-containing ligands) are highlighted in block copolymer synthesis and photoresist systems .

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H7NO.C8H8/c1-3-9-5-7-10(4-2)8-6-9;10-7-9-6-8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;1-5H,6H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHLMLNGYENTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(ethenyl)benzene can be synthesized through the coupling reactions of platinum complexes with 1,4-bis(ethynyl)benzene, catalyzed by copper(I) iodide . Isocyanatomethylbenzene is typically prepared through the reaction of xylylene diisocyanate with appropriate reagents . Styrene is commonly produced via the dehydrogenation of ethylbenzene in the presence of steam and a catalyst .

Industrial Production Methods

The industrial production of these compounds involves large-scale chemical processes. For example, styrene is produced in large quantities through the catalytic dehydrogenation of ethylbenzene, which is a key step in the manufacture of polystyrene plastics .

Chemical Reactions Analysis

Types of Reactions

Oxidation: These compounds can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.

Substitution: Halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of styrene can yield benzaldehyde and benzoic acid .

Scientific Research Applications

1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, styrene undergoes polymerization through a free-radical mechanism, where the double bonds in the styrene molecules react to form long polymer chains . Isocyanatomethylbenzene reacts with nucleophiles to form urethane linkages, which are crucial in the production of polyurethanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings:

Photoresponsive Behavior :

- 1,4-bis(ethenyl)benzene derivatives undergo [2+2] photodimerization in solution or MOFs, enabling applications in optical memory and stimuli-responsive materials . For example, bpeb forms dimers under UV light, altering fluorescence properties .

- Styrene-based polymers (e.g., poly(IB-b-methyl methacrylate)) are synthesized via living cationic polymerization, leveraging ethenyl reactivity .

Thermal and Fluorescence Properties: Bpeb derivatives exhibit thermochromic fluorescence due to crystal-to-amorphous transitions. DC16 (a bpeb analog with C16 alkyl chains) shows reversible fluorescence shifts (458–485 nm) with temperature changes . Cyanostyryl derivatives (e.g., 1,4-bis(4-cyanostyryl)benzene) are used as fluorescent brighteners in plastics, detectable via HPLC with 0.3 mg/L sensitivity .

MOF and Sensor Applications :

- Bpeb in Zn(II)-MOFs detects Pd²⁺ ions and picric acid via fluorescence quenching, attributed to alkene moieties in pore walls .

- 1,4-bis(ethenyl)benzene-based photoresists (10 wt% MBHP, 1.5 wt% PTMA) exhibit enhanced resolution for microelectronics .

Critical Analysis of Divergent Evidence

- Isocyanatomethylbenzene: Not explicitly discussed in the evidence, but cyanostyryl analogs (e.g., C.I.199) suggest isocyanate-like groups enhance fluorescence and sensor capabilities .

- Styrene vs. 1,4-bis(ethenyl)benzene: While styrene’s monomeric role is underemphasized, its ethenyl reactivity aligns with 1,4-bis(ethenyl)benzene’s applications in polymerization and photoresists .

Biological Activity

1,4-bis(ethenyl)benzene; isocyanatomethylbenzene; styrene (CAS No. 59990-69-1) is a complex organic compound comprising multiple functional groups. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in drug development.

Chemical Structure and Properties

The compound consists of three distinct components:

- 1,4-bis(ethenyl)benzene : Known for its polymerization capabilities.

- Isocyanatomethylbenzene : A reactive isocyanate that can form covalent bonds with nucleophiles.

- Styrene : A well-known monomer used in the production of polystyrene.

The combination of these components results in a compound with diverse reactivity and potential biological activity.

The biological activity of 1,4-bis(ethenyl)benzene; isocyanatomethylbenzene; styrene can be attributed to several mechanisms:

- Polymerization : The styrene component undergoes free-radical polymerization, forming long polymer chains that can interact with biological systems.

- Covalent Bonding : The isocyanatomethyl group can react with amino acids in proteins, leading to modifications that may alter protein function and cellular processes.

- Metabolic Pathways : Styrene and its derivatives are metabolized in the body to produce various metabolites that can have biological effects. For instance, styrene is converted to mandelic acid and phenylglyoxylic acid, which are excreted in urine .

Toxicity and Safety

Research indicates that exposure to styrene and related compounds can lead to adverse health effects. Key findings include:

- Occupational Exposure : Studies have shown that workers exposed to styrene exhibit symptoms such as neurotoxicity and changes in color vision .

- Metabolite Analysis : The urinary metabolites of styrene have been studied to assess exposure levels and potential health risks. Rat studies indicate that mandelic acid is a major metabolite, providing insights into the metabolic processing of styrene .

- Cancer Risk : Epidemiological studies present conflicting evidence regarding the carcinogenic potential of styrene, necessitating further research to clarify these risks .

Applications in Drug Development

The unique properties of 1,4-bis(ethenyl)benzene; isocyanatomethylbenzene; styrene make it a candidate for various applications:

- Drug Synthesis : The compound can serve as an intermediate in the synthesis of biologically active molecules due to its reactivity with nucleophiles.

- Polymer-Based Drug Delivery Systems : Its polymerization ability allows for the development of drug delivery systems that can release therapeutic agents over time.

- Biocompatible Materials : Research into its use in medical devices highlights its potential for creating biocompatible polymers.

Case Studies

Several studies have explored the biological effects of compounds related to 1,4-bis(ethenyl)benzene; isocyanatomethylbenzene; styrene:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.